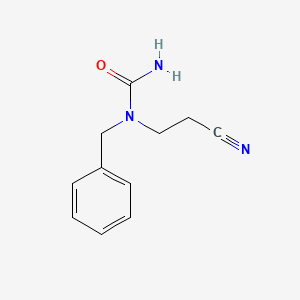

1-Benzyl-1-(2-cyanoethyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

717-73-7 |

|---|---|

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-benzyl-1-(2-cyanoethyl)urea |

InChI |

InChI=1S/C11H13N3O/c12-7-4-8-14(11(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H2,13,15) |

InChI Key |

RXKAMACKHPSYRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC#N)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Benzyl 1 2 Cyanoethyl Urea

Precursor Synthesis and Derivatization

The successful synthesis of 1-Benzyl-1-(2-cyanoethyl)urea is contingent upon the efficient preparation of its constituent precursors: N-benzylamine intermediates, 2-cyanoethylamine, and an activated urea (B33335) precursor, typically an isocyanate.

Synthesis of N-Benzylamine Intermediates

N-Benzylamine and its derivatives are fundamental building blocks in this synthesis. Various methods have been established for their preparation, offering flexibility in terms of scale and available starting materials.

One common industrial and laboratory-scale method is the reaction of benzyl (B1604629) chloride with ammonia (B1221849). This nucleophilic substitution reaction, while straightforward, can sometimes lead to the formation of dibenzyl and tribenzylamines as byproducts. erowid.org Careful control of reaction conditions, such as the molar ratio of reactants and temperature, is crucial to maximize the yield of the primary amine. For instance, using a large excess of ammonia can favor the formation of the desired primary amine. erowid.org

Another widely employed method is the reductive amination of benzaldehyde (B42025). This two-step, one-pot process involves the initial formation of an imine by reacting benzaldehyde with a nitrogen source, such as ammonia or an amine, followed by in-situ reduction of the imine to the corresponding benzylamine (B48309). google.com Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., Palladium on carbon) or hydride reagents. google.comacs.org This method is often preferred due to its high efficiency and the commercial availability of a wide range of substituted benzaldehydes.

| Starting Material | Reagents | Catalyst/Reducing Agent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Chloride | Aqueous Ammonia | N/A | Exothermic reaction, temperature control (30-34°C) | ~60% | erowid.org |

| Benzaldehyde | α-Phenylethylamine | Palladium on Carbon (Pd/C), H₂ | Iminization in methanol (B129727), followed by hydrogenation | High | google.comacs.org |

| Benzyl Alcohol | Aqueous Ammonia | Nickel (Ni) Catalyst | 160°C, 18 h in t-amyl alcohol | Up to 95% | acs.org |

Preparation of 2-Cyanoethylamine and Related Nitriles

2-Cyanoethylamine, also known as 3-aminopropionitrile, is the source of the cyanoethyl group in the target molecule. The most prevalent method for its synthesis is the amination of acrylonitrile (B1666552). This reaction involves the addition of ammonia to the activated double bond of acrylonitrile. The process is typically carried out under pressure and at elevated temperatures.

The Michael addition of benzylamine to acrylonitrile can also be considered a route to a related intermediate, N-benzyl-2-cyanoethylamine, which could potentially be a precursor in alternative synthetic strategies.

Synthesis of Activated Urea Precursors

For the formation of the urea linkage, an activated precursor is required. Isocyanates are the most common and reactive intermediates used for this purpose. For the synthesis of this compound, either benzyl isocyanate or 2-cyanoethyl isocyanate can be utilized.

Benzyl isocyanate can be synthesized from benzylamine through phosgenation, a reaction involving phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). chemicalbook.com This method, while efficient, requires careful handling due to the high toxicity of phosgene. An alternative, milder approach is the Staudinger–aza-Wittig reaction, where benzyl azide (B81097) is converted to benzyl isocyanate. beilstein-journals.org This can be achieved under microwave irradiation, offering a more controlled and often faster reaction. beilstein-journals.org

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Triphosgene, Triethylamine (B128534) | Dichloromethane (B109758) (DCM) as solvent | High | chemicalbook.com |

| Benzyl azide | Carbon Dioxide (CO₂), PS-PPh₂ | Microwave irradiation, 70°C, 3 h | Quantitative | beilstein-journals.org |

Direct Condensation Approaches

The final step in the synthesis of this compound involves the formation of the urea bond through the reaction of an isocyanate with an amine. This is a highly efficient and widely used reaction in organic synthesis. nih.gov

Reaction of Benzyl Isocyanate with 2-Cyanoethylamine

In this approach, commercially available or synthesized benzyl isocyanate is reacted directly with 2-cyanoethylamine. The nucleophilic nitrogen of the primary amine in 2-cyanoethylamine attacks the electrophilic carbon of the isocyanate group in benzyl isocyanate. This addition reaction proceeds readily, often at room temperature or with gentle heating, in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). The reaction is typically clean and high-yielding, forming the desired this compound.

Reaction of 2-Cyanoethyl Isocyanate with Benzylamine

An alternative, convergent synthetic route involves the reaction of 2-cyanoethyl isocyanate with benzylamine. Similar to the previous method, the nucleophilic nitrogen of benzylamine attacks the electrophilic isocyanate carbon of 2-cyanoethyl isocyanate. The reaction conditions and solvent choices are analogous to those described for the reaction of benzyl isocyanate with 2-cyanoethylamine. The choice between these two direct condensation approaches often depends on the commercial availability and cost of the respective isocyanate and amine starting materials.

| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Solvent | Temperature | General Observations | Reference |

|---|---|---|---|---|---|

| Alkyl/Aryl Isocyanate | Primary/Secondary Amine | Acetonitrile (B52724) (MeCN), THF, DCM | Room Temperature to Reflux | Generally high conversion and yield. The reaction is often exothermic. | beilstein-journals.orgnih.gov |

One-Pot Multicomponent Reactions Incorporating Urea Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple precursors in a single step. rsc.orgmdpi.com This approach is advantageous due to its operational simplicity, reduced waste generation, and potential for high atom economy. rsc.org For the target compound, a plausible MCR would involve the convergence of benzylamine, acrylonitrile, and a carbonyl source.

A conceptual one-pot synthesis could be envisioned through the initial Michael addition of benzylamine to acrylonitrile to form the intermediate secondary amine, N-benzyl-3-aminopropionitrile. Without isolation, this intermediate would then react with a suitable C1 source, such as carbon dioxide or a derivative, to form the final urea product. The efficiency of such a reaction is often dependent on the catalyst and reaction conditions employed. For instance, titanium-based catalysts have been shown to be effective in the one-pot synthesis of urea derivatives from amines and low concentrations of CO2. nih.gov

Recent advancements have highlighted the use of various catalytic systems to facilitate these transformations under mild conditions. nih.gov The development of MCRs for polymer synthesis underscores the versatility of this approach in creating diverse chemical structures. rsc.org

Stepwise Synthetic Protocols

Stepwise synthesis offers a more controlled, albeit longer, route to this compound. This approach involves the synthesis and isolation of an intermediate, typically N-benzyl-3-aminopropionitrile, followed by a separate reaction to construct the urea moiety.

The initial step would be the cyanoethylation of benzylamine. This is a classic Michael addition reaction where benzylamine is reacted with acrylonitrile, often under base catalysis or neat conditions, to yield N-benzyl-3-aminopropionitrile. The subsequent conversion of this secondary amine intermediate into the target urea can be achieved through several methods.

Aminocarbonylation Methods

Aminocarbonylation involves the introduction of a carbonyl group between two amine fragments. A common method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate. organic-chemistry.orgcommonorganicchemistry.com In this context, N-benzyl-3-aminopropionitrile could be reacted with a suitable isocyanate precursor. However, a more direct aminocarbonylation approach would involve the use of carbon monoxide (CO) or a CO surrogate.

Phosgene and its safer alternatives, such as triphosgene or carbonyldiimidazole (CDI), are frequently used reagents for this purpose. commonorganicchemistry.comresearchgate.net For example, reacting N-benzyl-3-aminopropionitrile with phosgene would generate a carbamoyl (B1232498) chloride, which then reacts with ammonia to furnish the terminal urea. Alternatively, CDI offers a milder route where the amine is first activated with CDI and then treated with ammonia. organic-chemistry.org

Transition Metal-Catalyzed Urea Formation

Transition metal catalysis provides powerful and efficient pathways for C-N bond formation, which is central to urea synthesis. researchgate.net Palladium-catalyzed oxidative carbonylation of amines is a notable method. acs.org This process typically involves reacting the amine (N-benzyl-3-aminopropionitrile) and an ammonia source with carbon monoxide and an oxidant, catalyzed by a palladium complex. acs.org This method avoids the use of toxic phosgene.

Another emerging strategy involves the copper-catalyzed C-H isocyanation of benzylic substrates, followed by coupling with an amine. nih.gov While this would represent a different synthetic design, starting from toluene (B28343) derivatives, it showcases the potential of transition metals to create isocyanate intermediates in situ, which are then readily converted to ureas. nih.gov

Hydroaminomethylation Reactions of Related Precursors

Hydroaminomethylation is a one-pot reaction that combines hydroformylation of an alkene with subsequent reductive amination of the resulting aldehyde. researchgate.net While not a direct method for urea formation, it is a powerful tool for synthesizing precursor amines. For instance, a substituted alkene could undergo hydroaminomethylation to produce a complex amine. This amine could then be subjected to standard urea-forming reactions. This methodology is particularly valuable for creating structurally diverse amine building blocks from simple olefins, which can then be elaborated into a wide array of urea derivatives. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that significantly influence the outcome of the synthesis include the choice of solvent and the control of reaction temperature.

Solvent Effects and Temperature Control

The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For urea synthesis involving isocyanates, aprotic solvents like THF, DMF, or acetonitrile are commonly employed. commonorganicchemistry.comnih.gov The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.

A study on the synthesis of benzyl isocyanate, a key intermediate for many urea syntheses, demonstrated the impact of the solvent on reaction conversion and yield. beilstein-journals.org As shown in the table below, solvents like acetonitrile and toluene provided higher conversions compared to THF or DMF under the tested conditions.

| Entry | Solvent | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 100 | 98 |

| 2 | MeCN | 98 | 95 |

| 3 | THF | 35 | 30 |

| 4 | DMF | Trace | Trace |

Temperature is another critical parameter. Industrial urea synthesis is typically conducted at high temperatures (150–225 °C) and pressures to drive the equilibrium towards the product. google.com However, for laboratory-scale synthesis of more complex derivatives, the temperature must be carefully controlled to prevent side reactions and decomposition of thermally sensitive functional groups. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity. For the synthesis of benzyl isocyanate, for example, 70°C was found to be optimal, as lower temperatures resulted in incomplete conversion while higher temperatures did not significantly improve the already high yield. beilstein-journals.org

| Entry | Temperature (°C) | Conversion (%) |

|---|---|---|

| 1 | 90 | 100 |

| 2 | 70 | 100 |

| 3 | 50 | 70 |

By carefully selecting the solvent and controlling the temperature, it is possible to significantly enhance the yield and purity of the desired urea product.

Catalyst Screening and Ligand Design

The catalytic synthesis of N,N-disubstituted ureas often involves the carbonylation of amines or cross-coupling reactions. The choice of catalyst and ligand is paramount in achieving high yields and selectivity, particularly for unsymmetrical products.

Catalyst screening for reactions analogous to the synthesis of this compound has explored a variety of transition metals. For instance, copper-catalyzed three-component carboamination of styrenes has been used to assemble benzylureas directly. nih.gov Similarly, palladium complexes are effective in the carbonylation of azides in the presence of amines to yield unsymmetrical ureas with dinitrogen as the only byproduct. organic-chemistry.org Ruthenium pincer complexes have been identified as highly atom-economical catalysts for synthesizing ureas directly from methanol and an amine, producing hydrogen gas as the sole byproduct. organic-chemistry.org For C-H amidation routes, iridium-based catalysts, in combination with a silver co-catalyst, have been developed for synthesizing unsymmetrical ureas from carbamoyl azides. acs.org In some cases, simple and recyclable basic metal oxides like Calcium Oxide (CaO) have proven effective for synthesizing N,N'-disubstituted ureas from amines and ethylene (B1197577) carbonate. researchgate.net

The following table summarizes the performance of various catalysts in the synthesis of substituted ureas, which are relevant to the formation of this compound.

| Catalyst System | Reaction Type | Key Features | Relevant Substrates | Reference |

|---|---|---|---|---|

| Copper (e.g., CuI) | Three-Component Carboamination / Curtius Rearrangement | Direct assembly from alkenes or acyl azides. | Styrenes, Alkyltrifluoroborates, Ureas; Acyl azides, Secondary amines. | nih.govresearchgate.net |

| Palladium (e.g., Pd/C) | Carbonylative Coupling | High efficiency for coupling azides and amines with CO. | Aromatic/aliphatic azides and amines. | organic-chemistry.org |

| Ruthenium (e.g., Ru-pincer complex) | Direct synthesis from Methanol | Highly atom-economical; H₂ is the only byproduct. | Methanol and various amines. | organic-chemistry.org |

| Iridium/Silver | C-H Amidation | Utilizes carbamoyl azides as the nitrogen source. | Aromatic compounds and carbamoyl azides. | acs.org |

| Calcium Oxide (CaO) | Reaction with Carbonate | Heterogeneous, recyclable, and effective for primary amines. | Ethylene carbonate and primary amines. | researchgate.net |

Ligand design plays a crucial role in modulating the activity and selectivity of these catalytic systems. In palladium-catalyzed cross-coupling reactions for urea synthesis, ligands are essential for facilitating the key steps of oxidative addition and reductive elimination. For example, a novel nonproprietary bipyrazole ligand (bippyphos) has been successfully used in the palladium-catalyzed amidation of aryl halides with ureas, demonstrating the power of tailored ligands in overcoming challenging coupling reactions. researchgate.net In the context of electrocatalytic urea synthesis, which provides insight into C-N bond formation, the electronic properties of ligands attached to a metal center, such as copper phthalocyanine, have been engineered to enhance catalytic activity. d-nb.info It was found that electron-donating groups on the ligand framework tend to promote urea synthesis. d-nb.info This principle of tuning the electronic environment of the metal center through ligand modification is broadly applicable to the design of catalysts for the synthesis of complex ureas like this compound.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry prioritizes the development of environmentally benign processes, a trend that is highly relevant to the production of substituted ureas. Green chemistry approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

A primary green strategy in urea synthesis is the replacement of highly toxic phosgene and its derivatives, as well as unstable isocyanates. rsc.orgthieme-connect.com Safer carbonyl sources such as carbon dioxide (CO₂), urea, and various carbonates are now widely used. organic-chemistry.orgrsc.org For example, a method using CO₂ gas in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst allows for the synthesis of ureas from amines under mild conditions. acs.org Another approach involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents and simplifying product isolation to filtration or extraction. rsc.org

The use of green oxidants and catalyst-free conditions represents another significant advancement. A two-step method for producing N,N-difunctionalized ureas uses cyanamide (B42294) as a building block, followed by oxidation with hydrogen peroxide, a green oxidant, under metal- and ligand-free conditions. rsc.org Solvent choice is also a key aspect of green synthesis. Water is an ideal solvent, as demonstrated in the catalyst-free reaction of amines with potassium isocyanate. rsc.org Solvent-free reactions, conducted by heating reagents in the absence of a solvent, have also been developed for producing benzhydryl ureas, which aligns with green chemistry principles by minimizing waste. tpu.ruresearchgate.net

The following table highlights several green methodologies applicable to the synthesis of substituted ureas.

| Green Approach | Methodology | Key Advantages | Example Reagents | Reference |

|---|---|---|---|---|

| Phosgene Replacement | Use of CO₂ and a catalyst (DBU) to form a carbamic acid intermediate, which is then coupled with another amine. | Avoids highly toxic phosgene; utilizes a renewable C1 source. | Amines, CO₂, DBU, Mitsunobu reagents. | acs.org |

| Aqueous Synthesis | Nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent. | Eliminates hazardous organic solvents; simplifies work-up. | Amines, Potassium isocyanate, Water. | rsc.org |

| Green Oxidant | Two-step synthesis via a cyanamide intermediate, followed by oxidation with H₂O₂. | Metal- and ligand-free; uses a safe and clean oxidant. | Benzyl bromide, Cyanamide, H₂O₂. | rsc.org |

| Solvent-Free Reaction | Alkylation of urea with benzhydrols in the presence of sulfuric acid without solvent. | Reduces solvent waste; simplifies the reaction setup. | Urea, Benzhydrol, H₂SO₄. | tpu.ru |

| Use of Benign Carbonyl Source | CaO-catalyzed reaction of amines with ethylene carbonate. | Utilizes a stable and less hazardous carbonate; employs a recyclable catalyst. | Amines, Ethylene carbonate, CaO. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 1 2 Cyanoethyl Urea

Reactivity of the Urea (B33335) Functionality

The urea functional group, with its carbonyl center flanked by two nitrogen atoms, exhibits a rich and complex reactivity profile. In 1-Benzyl-1-(2-cyanoethyl)urea, the substitution pattern on the nitrogen atoms significantly modulates its chemical properties.

The urea moiety in this compound possesses both electrophilic and nucleophilic centers. The carbonyl carbon is the primary electrophilic site due to the polarization of the carbon-oxygen double bond. The electron density is drawn towards the electronegative oxygen atom, rendering the carbon atom susceptible to attack by nucleophiles. The electrophilicity of this carbon is influenced by the electronic effects of the substituents on the nitrogen atoms. The benzyl (B1604629) and cyanoethyl groups attached to one nitrogen and the unsubstituted -NH2 group on the other create an asymmetric electronic environment.

The nitrogen atoms of the urea functionality act as nucleophilic centers. The lone pair of electrons on the nitrogen atoms can participate in reactions with electrophiles. However, the nucleophilicity of the nitrogen atoms is tempered by the delocalization of their lone pairs into the adjacent carbonyl group, a phenomenon that gives the C-N bonds partial double bond character. The nitrogen atom of the primary amine group (-NH2) is generally more nucleophilic than the tertiary nitrogen atom substituted with the benzyl and cyanoethyl groups, due to less steric hindrance and the absence of electron-withdrawing substituents directly attached to it. Hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions nih.gov.

Table 1: Key Reactive Sites in the Urea Moiety of this compound

| Site | Character | Factors Influencing Reactivity |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond, electronic effects of nitrogen substituents. |

| Primary Amine Nitrogen (-NH2) | Nucleophilic | Lone pair of electrons, less steric hindrance. |

| Tertiary Amine Nitrogen | Less Nucleophilic | Steric hindrance from benzyl and cyanoethyl groups, potential electronic effects. |

The hydrolysis of ureas leads to the formation of amines and carbamic acids, which subsequently decompose to carbon dioxide and another amine molecule. The stability of this compound towards hydrolysis is dependent on the pH and temperature of the environment.

Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The subsequent steps involve proton transfer and cleavage of the C-N bond.

Transamidation is a reaction where an amide or urea reacts with an amine to generate a new amide or urea. Ureas are generally more susceptible to this exchange process than amides wikipedia.orgwikipedia.org. This compound can potentially undergo transamidation with other amines, where the -NH2 group is displaced. This reaction is often catalyzed by acids or bases and can be driven to completion by using an excess of the reacting amine or by removing the displaced ammonia (B1221849). The reaction likely proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the urea. The decomposition of urea into an isocyanic acid intermediate can also be a rate-limiting step in some transamidation reactions bohrium.com.

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group (R2N-CO-) to another nucleophile, such as an alcohol or another amine. Hindered trisubstituted ureas can act as effective carbamoylating agents for a variety of nucleophiles under neutral conditions, behaving as masked isocyanates nih.gov. This suggests that this compound could potentially carbamoylate other nucleophiles, with the -NH2 group acting as the leaving group.

Transformations Involving the Cyanoethyl Group

The cyanoethyl group introduces additional reactive sites into the molecule, primarily the nitrile functionality and the α- and β-carbon atoms.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This allows for nucleophilic addition reactions to the carbon atom. The cyanoethyl group in this compound can be considered an α,β-unsaturated nitrile system due to the potential for conjugation with the urea nitrogen's lone pair, although this effect is likely weak. More accurately, it behaves as a Michael acceptor.

Nucleophiles can add to the β-carbon of the cyanoethyl group in a conjugate or 1,4-addition fashion almerja.net. This type of reaction is characteristic of α,β-unsaturated systems and is often favored by soft nucleophiles. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate.

Direct nucleophilic addition to the nitrile carbon can also occur, though it is generally less facile than addition to a carbonyl group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form imine anions, which can then be hydrolyzed to ketones.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. This is a common and well-established transformation for nitriles.

Acid-catalyzed hydrolysis typically involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to a carboxylate salt and ammonia. Acidification of the reaction mixture is required to obtain the free carboxylic acid.

The cyanoethyl group is often used as a protecting group in oligonucleotide synthesis and is known to be stable under acidic conditions but readily removed by mild base via β-elimination cdnsciencepub.com. This suggests that under basic conditions, elimination to form acrylonitrile (B1666552) might compete with hydrolysis of the nitrile group in this compound.

Table 2: Summary of Potential Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |

| Urea | Hydrolysis | Acid or Base | 1-Benzyl-1-(2-cyanoethyl)amine, NH3, CO2 |

| Transamidation | Amine, Acid/Base catalyst | N-substituted ureas | |

| Transcarbamoylation | Nucleophile (e.g., alcohol) | Carbamates | |

| Cyanoethyl | Nucleophilic Addition | Nucleophiles (e.g., Grignard) | Ketones (after hydrolysis) |

| Conjugate Addition | Soft nucleophiles | β-substituted propionitrile derivatives | |

| Hydrolysis | Acid or Base | 3-(Benzyl(carbamoyl)amino)propanoic acid or 3-(Benzyl(carbamoyl)amino)propanamide |

Cyclization Reactions Involving the Cyanoethyl Group

The cyanoethyl group in this compound is a key site for cyclization reactions. The presence of the nitrile group (C≡N) and the adjacent urea moiety allows for intramolecular reactions, typically under acidic or basic conditions, to form heterocyclic structures.

One potential pathway involves the hydrolysis of the nitrile to a carboxylic acid, followed by condensation with the urea nitrogen to form a six-membered heterocyclic ring. More direct cyclization can occur where the nitrile group itself participates. For instance, treatment with a strong acid could protonate the nitrile nitrogen, making the carbon atom susceptible to nucleophilic attack by one of the urea's oxygen or nitrogen atoms. This type of reaction can lead to the formation of substituted pyrimidine or imidazole derivatives. Eco-friendly, low-cost, and high-yielding synthetic routes toward such heterocyclic compounds have been developed using intramolecular cyclization of cyano and carbonyl groups in related N,N-disubstituted cyanamides nih.gov.

Reduction of the Nitrile to Amine

The nitrile group of this compound can be readily reduced to a primary amine, yielding 1-benzyl-1-(3-aminopropyl)urea. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. wikipedia.orglibretexts.org

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. wikipedia.org It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk The reaction conditions, including catalyst choice, solvent, pH, temperature, and hydrogen pressure, are crucial for selectively producing the primary amine and avoiding the formation of secondary and tertiary amine byproducts. wikipedia.org

Chemical Reduction: Stoichiometric reducing agents are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that cleanly reduces nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction typically proceeds in an ether solvent, followed by an aqueous workup to protonate the resulting amine. libretexts.org Other reagents like diborane and sodium in alcohol can also be used. wikipedia.org More specialized reagents, such as diisopropylaminoborane with a catalytic amount of lithium borohydride, have been shown to reduce a wide variety of nitriles in excellent yields. nih.govorganic-chemistry.org

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂/Raney Ni, Pd, or Pt | Elevated temperature and pressure | 1-benzyl-1-(3-aminopropyl)urea | Economical method; conditions must be controlled to avoid secondary/tertiary amine formation. wikipedia.orgchemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent (e.g., THF, diethyl ether), followed by aqueous workup | 1-benzyl-1-(3-aminopropyl)urea | Excellent method for lab-scale synthesis of primary amines. libretexts.orgchemguide.co.uk |

| Diisopropylaminoborane/cat. LiBH₄ | Ambient or refluxing THF | 1-benzyl-1-(3-aminopropyl)urea | Reduces a large variety of aliphatic and aromatic nitriles in high yields. nih.govorganic-chemistry.org |

Reactions of the Benzyl Moiety

The benzyl group introduces both an aromatic ring and a reactive benzylic carbon, each susceptible to a unique set of transformations.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), where a hydrogen atom on the ring is replaced by an electrophile. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The substituent attached to the ring, in this case, the -CH₂N(CONH₂)(CH₂CH₂CN) group, dictates the rate and regioselectivity of the reaction.

The substituent is an alkyl group, which is generally considered an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the benzene ring. masterorganicchemistry.com The EAS mechanism proceeds in two steps: first, the nucleophilic aromatic ring attacks the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex); second, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.comyoutube.com

| Reaction | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrobenzyl)- and 1-(2-nitrobenzyl)-1-(2-cyanoethyl)urea |

| Bromination | Br₂, FeBr₃ | 1-(4-bromobenzyl)- and 1-(2-bromobenzyl)-1-(2-cyanoethyl)urea |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-acylbenzyl)- and 1-(2-acylbenzyl)-1-(2-cyanoethyl)urea |

Oxidation and Reduction of the Benzyl Carbon

The benzylic carbon—the carbon atom directly attached to the benzene ring—is particularly reactive.

Oxidation: Strong oxidizing agents can oxidize the benzylic C-H bonds. masterorganicchemistry.com Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions will typically cleave the benzylic carbon-carbon bond and oxidize the benzylic carbon all the way to a carboxylic acid. masterorganicchemistry.com In the case of this compound, this would result in the formation of benzoic acid, cleaving off the rest of the molecule. This reaction requires the presence of at least one benzylic hydrogen atom. masterorganicchemistry.com The oxidation of benzylic methylene (B1212753) groups to the corresponding carbonyls is a fundamental C-H functionalization method. nih.gov

Reduction: The term "reduction of the benzyl carbon" typically refers to the reductive cleavage of the bond connecting it to a heteroatom, which is discussed in the next section. The benzylic C-H bonds themselves are not typically reduced further.

Cleavage Reactions of the Benzylic Linkage

The bond between the benzylic carbon and the urea nitrogen (the benzylic C-N linkage) is susceptible to cleavage under several conditions.

Catalytic Hydrogenolysis: This is a common method for cleaving benzyl-heteroatom bonds. Using hydrogen gas and a palladium catalyst (e.g., Pd/C), the C-N bond can be cleaved to yield toluene (B28343) and 1-(2-cyanoethyl)urea. This reaction is a cornerstone of protecting group chemistry in organic synthesis.

Electrochemical Cleavage: Recent studies have shown that the benzylic C-N bond can be selectively cleaved under metal-free electrochemical conditions. nih.govmdpi.com This method represents a green chemistry approach, often using water as the oxygen source, to achieve oxidative cleavage without the need for metal catalysts or external oxidants. nih.govmdpi.com

Radical Reactions: The benzylic C-H bond is relatively weak due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.com Under radical conditions, this C-H bond can be homolytically cleaved, leading to the formation of a benzyl radical which can then undergo further reactions, such as coupling. rsc.orgchemrxiv.org

Intramolecular Cyclization and Ring Formation Reactions

The structure of this compound is well-suited for intramolecular cyclization, where the benzyl ring acts as a nucleophile in an internal electrophilic aromatic substitution reaction. This type of reaction, often promoted by a strong acid, is known as a Pictet-Spengler or Bischler-Napieralski type reaction, leading to the formation of new heterocyclic rings fused to the benzene ring.

For example, in the presence of a strong acid like triflic acid, the urea or nitrile moiety could be converted into a reactive electrophilic species (e.g., an iminium or nitrilium ion). This electrophile can then be attacked by the electron-rich benzyl ring, leading to the formation of a new six-membered ring, resulting in a tetrahydroisoquinoline or related heterocyclic system. Studies on similar molecules, such as 1-benzyl-2-(nitromethylene)pyrrolidines, have demonstrated their ability to undergo intramolecular cyclization in triflic acid to afford polycyclic products. figshare.comresearchgate.net The success and exact pathway of such a reaction would depend on the specific reaction conditions and the relative reactivity of the different functional groups within the molecule.

Formation of Heterocyclic Ring Systems from this compound

The molecular architecture of this compound makes it a candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Theoretical studies and preliminary experimental findings suggest that both the urea and the cyanoethyl moieties can participate in ring-closing transformations.

One potential pathway involves the intramolecular cyclization of the cyano group with the urea functionality. Depending on the reaction conditions and the catalysts employed, this could lead to the formation of substituted dihydropyrimidinone or related heterocyclic structures. For instance, in reactions analogous to the Biginelli reaction, where N-substituted ureas are known to participate, this compound could theoretically react with an aldehyde and a β-ketoester to yield complex dihydropyrimidinones. However, the presence of the N-benzyl and N-cyanoethyl substituents introduces steric and electronic factors that significantly influence the reaction's feasibility and outcome compared to simpler N-alkyl or N-aryl ureas. organic-chemistry.orgnih.gov

Another plausible transformation is the Thorpe-Ziegler type cyclization, which involves the intramolecular condensation of a dinitrile. wikipedia.orgbuchler-gmbh.comscribd.comchem-station.comlscollege.ac.in While this compound is not a dinitrile, the reactivity of the cyano group in concert with the adjacent methylene protons suggests that under strong basic conditions, an intramolecular attack involving the urea nitrogen could lead to a cyclized product. This pathway would result in the formation of a six-membered heterocyclic ring incorporating the urea backbone.

The following table summarizes the potential heterocyclic systems that could be derived from this compound based on its functional groups.

| Potential Heterocyclic System | Key Reacting Moieties | General Reaction Type |

| Substituted Dihydropyrimidinones | Urea, Cyanoethyl group, external carbonyl compound | Biginelli-type reaction |

| Substituted Imidazolidinones | Urea, Cyanoethyl group | Intramolecular Cyclization |

| Fused Pyrimidine Derivatives | Urea, Cyanoethyl group | Cyclocondensation |

Mechanistic Pathways of Cyclization (e.g., Biginelli-type reactions with related urea derivatives)

The mechanistic pathways for the cyclization of this compound are largely inferred from studies on related N-substituted urea derivatives in reactions such as the Biginelli cyclocondensation. In a typical Biginelli reaction, the mechanism is believed to proceed through several key steps.

First, the reaction is initiated by the acid-catalyzed condensation of the aldehyde with the urea to form an N-acylimine intermediate. For this compound, the less sterically hindered secondary amine of the urea moiety would be expected to participate in this initial step.

The final step involves the cyclization of the resulting open-chain ureide via an intramolecular nucleophilic attack of the remaining urea nitrogen onto the carbonyl group of the original β-ketoester moiety, followed by dehydration to afford the dihydropyrimidinone ring.

While this mechanism is well-established for simple ureas, the specific substituents in this compound introduce complexities. The cyano group, being an electron-withdrawing group, could affect the nucleophilicity of the adjacent urea nitrogen, potentially hindering the final cyclization step. Conversely, the methylene protons alpha to the cyano group are acidified, which could open up alternative reaction pathways under basic conditions.

Research on the intramolecular cyclization of N-(2-chloroethyl) ureas has shown that the nature of the substituents on the urea nitrogens plays a crucial role in directing the course of the reaction, suggesting that both electronic and steric effects of the benzyl and cyanoethyl groups are significant. researchgate.net

Exploration of Reaction Intermediates and Transition States

The direct experimental observation of reaction intermediates in the cyclization reactions of this compound is challenging due to their often transient nature. However, computational studies and analogy to similar systems provide insights into the plausible intermediates and transition states.

Computational modeling of related urea cyclizations suggests that the transition states involve a high degree of charge separation. nih.gov For this compound, the transition state for the cyclization step would involve the formation of a new carbon-nitrogen bond, with the nucleophilic nitrogen of the urea attacking the electrophilic carbonyl carbon. The geometry of this transition state would be influenced by the orientation of the benzyl and cyanoethyl groups.

In a potential Thorpe-Ziegler type intramolecular cyclization, the key intermediate would be a carbanion formed at the carbon alpha to the cyano group. This carbanion would then act as the nucleophile, attacking one of the urea carbonyl carbons. The transition state for this step would involve a five- or six-membered ring structure, depending on which urea nitrogen is involved and which carbonyl is attacked. The stability of this transition state would be a determining factor in whether this pathway is viable.

Further research, including in-situ spectroscopic studies and detailed computational analysis, is required to fully elucidate the energetic landscape of the reactions involving this compound and to isolate or characterize the key intermediates and transition states.

Derivatization and Analog Synthesis of 1 Benzyl 1 2 Cyanoethyl Urea

Structural Modifications at the Benzyl (B1604629) Position

The benzyl group offers a rich canvas for structural alterations, including modifications to the phenyl ring and the methylene (B1212753) linker.

The aromatic phenyl ring of the benzyl moiety is a prime target for substitution, allowing for the introduction of a wide array of functional groups. These substitutions can systematically alter the electronic and steric properties of the molecule. The synthesis of such analogs typically involves the reaction of a substituted benzylamine (B48309) with a suitable precursor or the direct modification of the phenyl ring on an existing scaffold, though the former is often more straightforward.

Research on related N-benzyl-N'-arylurea derivatives has demonstrated that various substituents can be incorporated onto the phenyl ring. nih.gov These studies, while not directly on 1-benzyl-1-(2-cyanoethyl)urea, provide a strong basis for predicting the types of modifications that are synthetically accessible. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, trifluoromethyl, nitro) can be introduced at the ortho, meta, or para positions. nih.govnih.gov The synthesis of N-benzyl-N-benzyloxyurea derivatives with substituents such as methyl, methoxy, chloro, and bromo on the benzyl ring has been reported, showcasing the feasibility of these modifications. nih.gov

Table 1: Representative Phenyl Ring Substituted Analogs of Benzyl Ureas

This table is illustrative and based on derivatives of related benzyl urea (B33335) scaffolds.

| Substituent (R) | Position | Synthetic Precursor | Reference Compound Example |

|---|---|---|---|

| -OCH₃ | para | 4-Methoxybenzylamine | 1-(...)-3-(4-methoxyphenyl)urea |

| -CF₃ | para | 4-(Trifluoromethyl)benzylamine | 1-(...)-3-(4-(trifluoromethyl)phenyl)urea |

| -Cl | meta | 3-Chlorobenzylamine | N-(3-chlorobenzyl)-N-(3-chlorobenzyloxy)urea |

| -Br | para | 4-Bromobenzylamine | N-(4-bromobenzyl)-N-(4-bromobenzyloxy)urea |

Beyond substitution on the phenyl ring, the methylene linker of the benzyl group can be modified. Homologation, the extension of the carbon chain, can be achieved by using phenylethylamine or longer chain analogs as starting materials in the synthesis. This would result in compounds such as 1-(2-phenylethyl)-1-(2-cyanoethyl)urea.

Heteroatom insertion into the benzyl chain is another viable modification strategy. For example, an oxygen atom can be introduced to create a benzyloxy-like moiety. This could be accomplished through the reaction of a benzyloxyamine derivative. A patent describing the synthesis of N-benzyl-N-benzyloxyurea derivatives illustrates the incorporation of an oxygen atom adjacent to the benzyl group, which can also bear various substituents on the phenyl ring. nih.gov This modification introduces a flexible ether linkage, which can alter the conformational properties of the molecule.

Diversification via the Cyanoethyl Moiety

The cyanoethyl group is a versatile functional handle that can be transformed into a variety of other chemical entities or modified in its chain structure.

The nitrile functional group is a key site for derivatization due to its reactivity. One of the most significant transformations is its conversion into a tetrazole ring. The tetrazole group is often considered a bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles in medicinal chemistry. nih.govnih.gov

The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established reaction, typically achieved through a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide. nih.govnih.gov This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium (B1175870) chloride). nih.gov The conversion of aromatic nitriles into tetrazoles is a key step in the synthesis of several pharmaceutical compounds. nih.gov While specific studies on this compound are not prevalent, the general applicability of this reaction to a wide range of nitriles suggests its feasibility for this substrate. nih.govnih.gov The reaction would convert the cyanoethyl group into a (tetrazol-5-yl)ethyl group, yielding 1-benzyl-1-(2-(1H-tetrazol-5-yl)ethyl)urea.

Table 2: Reaction Conditions for Nitrile to Tetrazole Conversion

This table presents general conditions reported for the conversion of various nitriles to tetrazoles.

| Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Sodium Azide, Triethylammonium Chloride | - | Toluene (B28343) | Reflux | 24-48 |

| Sodium Azide | Zinc Chloride | Water | Reflux | 12-24 |

| Trimethylsilyl (B98337) Azide | Dibutyltin Oxide | Toluene | 110 | 16 |

Other potential transformations of the nitrile group include:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, yielding 3-(benzyl(ureido)amino)propanoic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can reduce the nitrile to a primary amine, forming 1-(3-aminopropyl)-1-benzylurea.

The aliphatic chain of the cyanoethyl moiety can also be a target for modification. Elongation could be achieved by starting with a longer-chain ω-haloalkylnitrile in the initial synthesis. For instance, using 4-chlorobutyronitrile (B21389) instead of acrylonitrile (B1666552) would lead to a 1-benzyl-1-(3-cyanopropyl)urea analog.

Branching can be introduced by alkylation of the carbon atom alpha to the nitrile group. This typically involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. This would introduce an alkyl substituent on the ethyl chain, providing a route to a variety of branched analogs.

Urea Backbone Functionalization

The urea backbone itself, specifically the remaining N-H proton, is a site for further functionalization. This allows for the synthesis of trisubstituted urea derivatives.

Standard N-alkylation or N-acylation reactions can be employed for this purpose. Alkylation can be achieved by treating the parent compound with a base, such as sodium hydride, to deprotonate the urea nitrogen, followed by the addition of an alkyl halide. orgsyn.org This would result in a 1-benzyl-1-(2-cyanoethyl)-3-alkylurea. Phase-transfer catalysis has also been reported as an effective method for the N-alkylation of ureas. orgsyn.org

Acylation can be performed by reacting the urea with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534). This would yield N-acylurea derivatives, such as 1-acetyl-3-benzyl-3-(2-cyanoethyl)urea. The synthesis of N-benzyl-N'-acylureas has been reported through various routes, including the reaction of isocyanates with amides or via acyl carbamate (B1207046) intermediates, highlighting the accessibility of this class of compounds. wikipedia.orgbeilstein-journals.orgreading.ac.uk These modifications introduce a third substituent on the urea core, further expanding the chemical space accessible from the this compound scaffold.

N-Alkylation and N-Acylation Reactions

The urea moiety in this compound possesses a secondary amine-like nitrogen atom that can be susceptible to further substitution reactions, namely N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, thereby enabling the fine-tuning of the molecule's physicochemical properties.

N-Alkylation Reactions:

N-alkylation of unsymmetrically substituted ureas can be achieved under various conditions, often involving the use of a base to deprotonate the urea nitrogen, followed by reaction with an alkylating agent. For a compound like this compound, the less sterically hindered nitrogen of the urea is the likely site for alkylation.

A general approach to N-alkylation involves the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting ureide anion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the N-alkylated product. Catalytic methods, for instance, employing iridium complexes for the N-alkylation of ureas with benzyl alcohols, have also been reported and could potentially be adapted for this compound. uno.edu The choice of base and reaction conditions can be critical to avoid potential side reactions, such as the elimination of the cyanoethyl group under strongly basic conditions.

| Reagent/Catalyst | Alkylating Agent | Product Type | Reference |

| Strong Base (e.g., NaH, KOt-Bu) | Alkyl Halide (R-X) | N-Alkyl-1-benzyl-1-(2-cyanoethyl)urea | General Knowledge |

| Iridium Catalyst | Benzyl Alcohol | N-Benzyl-1-benzyl-1-(2-cyanoethyl)urea | uno.edu |

N-Acylation Reactions:

N-acylation introduces an acyl group onto the urea nitrogen, leading to the formation of N-acylurea derivatives. These derivatives are of significant interest due to their diverse biological activities. reading.ac.uk The acylation of this compound can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct.

Commonly, a non-nucleophilic base like triethylamine or pyridine is used in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724). The reaction of this compound with an acyl chloride (R-COCl) would yield the corresponding N-acyl-1-benzyl-1-(2-cyanoethyl)urea. Alternative methods for N-acylurea synthesis include the reaction of isocyanates with amides or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and the urea. reading.ac.uknih.gov

| Acylating Agent | Base/Coupling Agent | Product Type | Reference |

| Acyl Chloride (R-COCl) | Triethylamine, Pyridine | N-Acyl-1-benzyl-1-(2-cyanoethyl)urea | reading.ac.uk |

| Acid Anhydride ((RCO)₂O) | Triethylamine, Pyridine | N-Acyl-1-benzyl-1-(2-cyanoethyl)urea | General Knowledge |

| Carboxylic Acid (R-COOH) | DCC | N-Acyl-1-benzyl-1-(2-cyanoethyl)urea | reading.ac.uk |

Incorporation into Polymeric Structures

The functional groups present in this compound, specifically the urea and cyano groups, offer potential handles for its incorporation into polymeric structures. While direct polymerization of this specific molecule has not been extensively documented, analogous structures provide insights into possible polymerization pathways.

The urea functionality can participate in condensation polymerizations. For instance, if derivatized to have reactive groups on the benzyl or cyanoethyl moieties (e.g., hydroxyl or carboxylic acid groups), it could be used as a monomer in the synthesis of polyesters or polyamides.

The cyano group of the cyanoethyl moiety is also a versatile functional group for polymerization. Cyanoacrylates, which share the cyano group adjacent to an electron-withdrawing group, are known to undergo rapid anionic polymerization. researchgate.net It is conceivable that under specific conditions, the cyano group in this compound could be activated to participate in polymerization reactions, potentially leading to polymers with pendant benzylurea (B1666796) groups. Furthermore, the synthesis of cyanoethyl cellulose (B213188) in NaOH/urea aqueous solutions demonstrates the utility of the cyanoethyl group in modifying polymeric backbones. rsc.org

| Polymerization Strategy | Potential Monomer/Initiator | Resulting Polymer Type |

| Condensation Polymerization | Di-functionalized derivatives of this compound | Polyesters, Polyamides, Polyureas |

| Anionic Polymerization | This compound (with suitable initiator) | Polymer with pendant benzylurea groups |

| Grafting onto Polymers | This compound | Modified polymers with benzylurea side chains |

Synthesis of Hybrid Chemical Entities

Hybrid molecules, which combine two or more pharmacologically active scaffolds, represent a promising strategy in drug discovery to develop compounds with improved efficacy or novel mechanisms of action. This compound can serve as a building block for the synthesis of such hybrid chemical entities.

The synthesis of hybrid compounds can be achieved by covalently linking this compound to another bioactive molecule. This can be accomplished by first functionalizing either the benzyl or the cyanoethyl group of the urea to introduce a reactive handle (e.g., an amino, carboxyl, or haloacetyl group). This functionalized derivative can then be coupled with another molecule possessing a complementary functional group.

For example, a derivative of this compound with a carboxylic acid on the phenyl ring could be coupled with an amine-containing drug using standard peptide coupling reagents. Alternatively, the synthesis of quinoline-urea-benzothiazole hybrids has been reported, demonstrating the feasibility of incorporating a urea linkage between different heterocyclic systems. nih.gov This approach could be adapted to link this compound to various other scaffolds, leading to a diverse library of hybrid molecules for biological evaluation.

| Hybridization Strategy | Key Reaction | Example of Hybrid Structure | Reference |

| Amide Bond Formation | Peptide coupling | This compound linked to an amine-containing drug | General Knowledge |

| Nucleophilic Substitution | Reaction of a functionalized urea with another bioactive molecule | Quinoline-urea-benzothiazole type hybrids | nih.gov |

| Click Chemistry | Cycloaddition reactions | Triazole-linked hybrid molecules | General Knowledge |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural determination of 1-Benzyl-1-(2-cyanoethyl)urea, offering detailed insights into the chemical environment of each proton and carbon atom.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment of this compound. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, and the coupling patterns in the ¹H NMR spectrum reveal the connectivity of adjacent protons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), cyanoethyl, and urea (B33335) moieties. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the ring current. The benzylic methylene (B1212753) protons (Ar-CH₂ -N) are expected to resonate as a singlet around δ 4.5 ppm. The two methylene groups of the cyanoethyl moiety will appear as distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the nitrogen (-N-CH₂ -CH₂-CN) is anticipated around δ 3.6 ppm, while the methylene group adjacent to the cyano group (-CH₂-CH₂ -CN) will likely be found further upfield, around δ 2.8 ppm. The protons of the terminal amino group (-NH₂) of the urea will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the urea group is characteristically found in the most downfield region of the spectrum, typically around δ 158 ppm. The aromatic carbons of the benzyl group will produce a set of signals between δ 127 and 138 ppm. The benzylic carbon (Ar-C H₂-N) is expected around δ 50 ppm. The carbons of the cyanoethyl group will be observed with the carbon of the cyano group (-C N) appearing around δ 118 ppm, the methylene carbon attached to the nitrogen (-N-C H₂-) at approximately δ 40 ppm, and the methylene carbon adjacent to the cyano group (-CH₂-C H₂-CN) at a more upfield position, around δ 18 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C=O (Urea) | - | - | ~158 |

| Aromatic C (Quaternary) | - | - | ~138 |

| Aromatic CH | ~7.2-7.4 | Multiplet | ~127-129 |

| Ar-C H₂-N | ~4.5 | Singlet | ~50 |

| -N-C H₂-CH₂-CN | ~3.6 | Triplet | ~40 |

| -CH₂-C H₂-CN | ~2.8 | Triplet | ~18 |

| -C N | - | - | ~118 |

| -NH₂ | Variable | Broad Singlet | - |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the two methylene groups of the cyanoethyl moiety (-N-CH₂ -CH₂ -CN), confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu The HSQC spectrum would show a correlation between the proton signal at ~4.5 ppm and the carbon signal at ~50 ppm, confirming the assignment of the benzylic CH₂ group. Similarly, it would link the proton signals of the cyanoethyl methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, the benzylic protons (~4.5 ppm) should show a correlation to the quaternary aromatic carbon (~138 ppm) and the urea carbonyl carbon (~158 ppm). The protons of the methylene group adjacent to the nitrogen (~3.6 ppm) would be expected to show a correlation to the urea carbonyl carbon, confirming the N-substitution pattern.

The urea functionality can exhibit restricted rotation around the C-N bonds due to partial double bond character. nih.gov This can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide information about the energy barriers associated with these rotational processes.

For this compound, rotation around the C-N bond connecting the substituted nitrogen to the carbonyl group could be hindered. At low temperatures, separate signals for different conformers might be observable in the NMR spectrum. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. By analyzing the line shapes of the signals at different temperatures, the rate of conformational exchange and the activation energy for the rotational barrier can be determined. Such studies provide valuable insights into the molecule's flexibility and conformational preferences in solution. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of chemical bonds.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Urea Group: The urea moiety has several characteristic vibrations. The C=O stretching vibration (Amide I band) is typically a strong band in the IR spectrum, appearing in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the -NH₂ group usually appear as two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration (Amide II band) is expected around 1590-1650 cm⁻¹. nih.govdocbrown.info

Benzyl Group: The benzyl group will exhibit characteristic C-H stretching vibrations for the aromatic ring protons just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range can be indicative of the substitution pattern of the benzene (B151609) ring.

Cyanoethyl Group: The most characteristic vibration of the cyanoethyl group is the C≡N stretching, which gives rise to a sharp band of medium intensity in the region of 2240-2260 cm⁻¹ in the IR spectrum. researchgate.net The C-H stretching vibrations of the methylene groups will be observed in the 2850-2960 cm⁻¹ range. libretexts.org

Interactive Data Table: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Urea (-NH₂) | N-H Stretch | 3300-3500 | Strong, Broad | Medium |

| Benzyl (Aromatic) | C-H Stretch | 3030-3100 | Medium | Strong |

| Cyanoethyl (-CH₂-) | C-H Stretch | 2850-2960 | Medium | Medium |

| Cyano (-C≡N) | C≡N Stretch | 2240-2260 | Medium, Sharp | Strong, Sharp |

| Urea (C=O) | C=O Stretch (Amide I) | 1630-1680 | Strong | Weak |

| Urea (-NH₂) | N-H Bend (Amide II) | 1590-1650 | Medium | Weak |

| Benzyl (Aromatic) | C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Benzyl (Aromatic) | C-H Out-of-plane Bend | 690-900 | Strong | Weak |

The urea group is capable of acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). In the solid state and in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. These interactions can significantly influence the positions and shapes of the N-H and C=O stretching bands in the IR spectrum.

The presence of hydrogen bonding typically causes a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching bands. Similarly, the C=O stretching band will also shift to a lower frequency upon hydrogen bonding, as this interaction weakens the C=O double bond. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds. By performing concentration-dependent IR studies in a non-polar solvent, it is possible to distinguish between intramolecular and intermolecular hydrogen bonding. As the solution is diluted, the intensity of bands associated with intermolecular hydrogen bonds is expected to decrease, while a new, sharper band at a higher frequency, corresponding to the "free" non-hydrogen-bonded N-H or C=O group, may appear. youtube.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound. However, specific mass spectrometric data for this compound is not available in the reviewed scientific literature.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula: C11H13N3O), HRMS would be employed to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. No published HRMS data for this specific compound was found.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and can break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information for confirming the molecular structure. For this compound, one would expect to observe fragmentation patterns corresponding to the loss of the benzyl group, the cyanoethyl group, or other key structural motifs. However, a detailed analysis of the fragmentation pattern for this compound is not present in the available literature.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate compounds from a mixture and analyze them individually. These methods are essential for assessing the purity of a sample of this compound and for identifying it within a complex mixture. Specific application of these hyphenated techniques for the analysis of this compound has not been documented in scientific publications.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound and offer insights into its solid-state packing and intermolecular interactions. A search of crystallographic databases and the scientific literature did not yield any results for the crystal structure of this compound.

Crystal Structure Determination and Unit Cell Parameters

Should a suitable crystal of this compound be grown, X-ray diffraction analysis would reveal its crystal system, space group, and the dimensions of its unit cell (the basic repeating unit of the crystal lattice). This fundamental crystallographic data is currently unavailable for this compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds and pi-stacking. The urea and cyano groups in this compound would be expected to participate in hydrogen bonding, while the benzyl group could engage in pi-stacking interactions. A crystallographic study would map these interactions precisely, but no such study has been published.

Lack of Publicly Available Research Data for this compound Prevents In-Depth Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant absence of published research specifically detailing the advanced structural and spectroscopic properties of the chemical compound this compound. Despite extensive searches for data pertaining to its polymorphism, cocrystallization behavior, and chiroptical properties, no dedicated studies or detailed experimental findings could be located in the public domain. This scarcity of information precludes a thorough analysis as requested.

The investigation into the polymorphic and cocrystallization characteristics of a compound is fundamentally reliant on the availability of its crystal structure data. Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures, and studying it requires techniques like X-ray diffraction to identify and characterize these different forms. Similarly, cocrystallization studies, which involve forming a crystalline structure containing two or more different molecules, necessitate detailed structural analysis to understand the intermolecular interactions and packing. Without a known crystal structure for this compound, any discussion on these topics would be purely speculative and lack the required scientific basis.

Furthermore, the analysis of circular dichroism (CD) spectroscopy is contingent on the presence of one or more chiral centers within a molecule. Chirality, or the property of a molecule being non-superimposable on its mirror image, is a prerequisite for a compound to exhibit a CD signal. The molecular structure of this compound does not inherently suggest the presence of a chiral center. Without experimental data or a confirmed three-dimensional structure, it cannot be definitively stated whether this compound is chiral. Consequently, a discussion on its circular dichroism spectroscopy is not applicable at this time.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations

Conformational Landscape Exploration

No published studies were found that specifically explore the conformational landscape of 1-Benzyl-1-(2-cyanoethyl)urea. Such a study would typically involve systematic searches or molecular dynamics simulations to identify low-energy conformations and the rotational barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Molecular Mechanics and Force Field Calculations

There is no available research detailing the application of molecular mechanics or the development of specific force field parameters for this compound. These calculations would be essential for predicting the molecule's geometry, steric energies, and vibrational frequencies.

Molecular Dynamics Simulations for Solvent Effects and Flexibility

No molecular dynamics simulation studies have been reported for this compound. Such simulations would be crucial for understanding its behavior in different solvent environments, its dynamic flexibility, and its interactions with other molecules.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

A search of the scientific literature did not yield any studies that have employed Density Functional Theory (DFT) to investigate the electronic structure and reactivity of this compound. DFT calculations would provide valuable information on orbital energies, electron density distribution, and reactivity indices.

HOMO-LUMO Analysis and Charge Distribution

There are no specific HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analyses or detailed charge distribution studies for this compound in the current body of scientific literature. This type of analysis is fundamental for predicting the molecule's chemical reactivity, electronic transition properties, and sites susceptible to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The precise structural elucidation of a molecule like this compound heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). Computational chemistry offers powerful tools to predict ¹H and ¹³C NMR chemical shifts, which can aid in confirming the compound's synthesis and characterizing its structure.

Density Functional Theory (DFT) is a primary method used for the in silico prediction of NMR chemical shifts with high accuracy. nrel.govrsc.org DFT calculations, often employing functionals like B3LYP or mPW1PW91 with appropriate basis sets (e.g., 6-311+G(2d,p)), can compute the NMR isotropic shielding constants for each nucleus in the molecule. nih.govresearchgate.net These constants are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). researchgate.net For enhanced accuracy, it is crucial to consider the molecule's conformational flexibility, as the observed spectrum is a Boltzmann-weighted average of the spectra of all stable conformers. nih.gov

Recent advancements also utilize machine learning (ML) protocols, such as Graph Neural Networks (GNNs), which can predict chemical shifts with DFT-level accuracy but at a fraction of the computational cost. nrel.govchemrxiv.org These models are trained on large databases of existing molecules with known experimental or DFT-calculated spectra. nrel.gov

Below is an illustrative table of predicted NMR chemical shifts for this compound, demonstrating the typical output of such computational methods.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound Disclaimer: The following values are hypothetical and serve to illustrate the output of computational prediction methods. They are not experimental data.

| Predicted ¹³C NMR Chemical Shifts | Predicted ¹H NMR Chemical Shifts | ||

|---|---|---|---|

| Carbon Atom | Predicted Shift (ppm) | Proton(s) | Predicted Shift (ppm) |

| C=O (Urea) | ~158.5 | NH₂ (Urea) | ~5.5 - 6.0 |

| CH₂ (Benzyl) | ~50.2 | CH₂ (Benzyl) | ~4.5 |

| C (Aromatic, C1) | ~138.0 | H (Aromatic, ortho) | ~7.3 |

| C (Aromatic, ortho) | ~128.8 | H (Aromatic, meta) | ~7.4 |

| C (Aromatic, meta) | ~129.5 | H (Aromatic, para) | ~7.3 |

| C (Aromatic, para) | ~128.2 | ||

| CH₂ (Ethyl) | ~38.1 | CH₂ (Ethyl) | ~3.6 |

| CH₂ (Ethyl, adjacent to CN) | ~17.5 | CH₂ (Ethyl, adjacent to CN) | ~2.8 |

| CN (Nitrile) | ~118.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Molecular Interactions (excluding specific clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or molecular interactions. nih.gov For a class of compounds like benzyl (B1604629) urea (B33335) derivatives, QSAR models can be developed to predict how structural modifications would affect their interaction with a biological target.

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (e.g., clogP), and electronic properties. nih.gov Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning approaches such as Partial Least Squares (PLS) and Support Vector Machines (SVM) are then used to build a model that links these descriptors to the observed activity. nih.govpharmacophorejournal.com

For urea derivatives, QSAR studies have shown that properties like lipophilicity, aromaticity, and polarizability can be key drivers of their molecular interactions. nih.govnih.gov A robust QSAR model for this compound and its analogs could guide the synthesis of new derivatives with optimized potential for specific, non-clinical biological interactions by predicting their activity before they are synthesized. pharmacophorejournal.com

Pharmacophore Modeling and Virtual Screening (if applicable to biological targets, but not clinical)

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.comresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For urea derivatives, which are known to engage in hydrogen bonding via the urea moiety, a pharmacophore model can be generated based on the structures of known active compounds for a particular enzyme or receptor. nih.govnih.gov This model serves as a 3D query for virtual screening of large compound databases (like the ZINC database) to identify new molecules that fit the pharmacophore and are therefore likely to interact with the same target. nih.govhacettepe.edu.tr Studies on urea-containing compounds have successfully used this approach to discover novel inhibitors for targets such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov This methodology could be applied to this compound to screen for its potential to interact with various biological targets, guiding further investigation into its non-clinical biological profile.

Binding Interaction Predictions and Molecular Docking

Investigation of Binding Modes with Enzymes or Receptors (e.g., MMP-2, MMP-9 for related compounds)

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov This technique is instrumental in understanding the binding mode of compounds like this compound at a molecular level.

For related urea derivatives, docking studies have been performed against various enzymes, including Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are zinc-dependent proteases. mdpi.comnih.gov In such studies, the compound is computationally placed into the active site of the enzyme. The simulation then explores various binding poses, scoring them based on factors like intermolecular energies and conformational entropy.